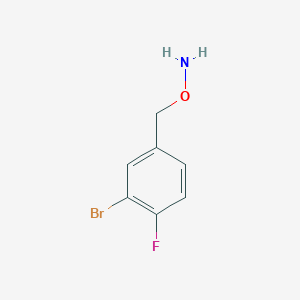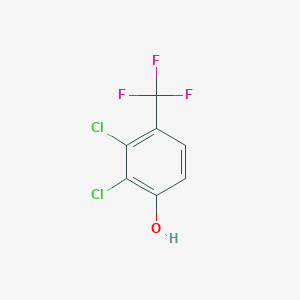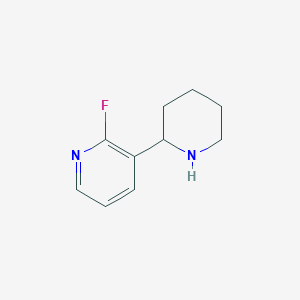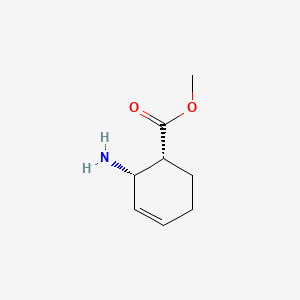![molecular formula C10H22Cl2N2O B13521975 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride CAS No. 2839144-06-6](/img/structure/B13521975.png)
1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with an oxolan-3-ylmethyl group and is commonly used in the synthesis of various pharmaceuticals and chemical intermediates .
準備方法
The synthesis of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of piperidine with oxirane (ethylene oxide) to form the oxolan-3-ylmethyl group. This intermediate is then reacted with piperidin-4-amine under controlled conditions to yield the desired compound. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
化学反応の分析
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the oxolan-3-ylmethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
1-(oxolan-3-yl)piperidin-4-amine dihydrochloride:
The uniqueness of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride lies in its specific structural features, which confer distinct chemical and biological properties .
特性
CAS番号 |
2839144-06-6 |
|---|---|
分子式 |
C10H22Cl2N2O |
分子量 |
257.20 g/mol |
IUPAC名 |
1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h9-10H,1-8,11H2;2*1H |
InChIキー |
QSZCSALCTYHESS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)CC2CCOC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




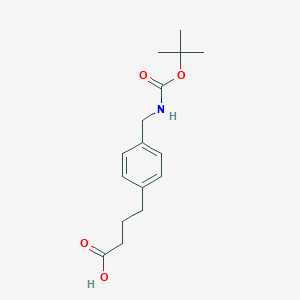

![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
